2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride
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Overview
Description
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride is a heterocyclic compound with a molecular formula of C8H8N2O3·HCl. This compound is known for its unique structure, which includes a pyridine ring fused with an oxazine ring. It is often used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride typically involves the Mannich reaction, which uses phenol, primary amines, and aldehydes as starting materials . Another common method involves the condensation of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one: This compound shares a similar core structure but lacks the carboxylic acid and hydrochloride groups.
Hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine: Another related compound with a different ring structure and functional groups.
Uniqueness
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.ClH/c11-8(12)5-3-6-7(10-4-5)9-1-2-13-6;/h3-4H,1-2H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUUPNSKYGKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225141-60-4 |
Source
|
Record name | 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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